4-(1H-Indazol-6-yl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. It has garnered interest in medicinal chemistry due to its potential as an inhibitor of various biological targets, particularly in cancer research. The compound is characterized by the presence of an indazole ring fused with a pyrimidine structure, which is known for its biological activity.
This compound is part of a broader family of indazole and pyrimidine derivatives, which have been studied for their pharmacological properties. Its synthesis and applications have been documented in various scientific patents and research articles, highlighting its relevance in drug discovery and development .
The synthesis of 4-(1H-Indazol-6-yl)pyrimidin-2-amine can be achieved through several methods, primarily focusing on coupling reactions that involve indazole and pyrimidine moieties. One common approach is the Suzuki coupling reaction, which involves the reaction of (1H-indazol-6-yl)boronic acid with appropriate halides under palladium catalysis .
Technical Details:
The molecular formula for 4-(1H-Indazol-6-yl)pyrimidin-2-amine is C10H9N5. The structure features:
4-(1H-Indazol-6-yl)pyrimidin-2-amine can participate in various chemical reactions typical of amines and heterocycles. These include:
Technical Details:
The reactivity largely depends on the functional groups present and their positions on the indazole and pyrimidine rings, facilitating selective modifications that can enhance biological activity .
The mechanism of action for compounds like 4-(1H-Indazol-6-yl)pyrimidin-2-amine often involves inhibition of specific kinases or enzymes linked to cancer progression. For instance, it has been identified as a potential inhibitor of Polo-like kinase 4 (PLK4), which plays a critical role in cell cycle regulation and centriole duplication.
Data:
In vitro studies have shown that derivatives of this compound can significantly inhibit PLK4 activity, suggesting a pathway for anticancer efficacy through disruption of normal cell division processes .
4-(1H-Indazol-6-yl)pyrimidin-2-amine has potential applications in:
Nucleophilic aromatic substitution (SNAr) serves as a fundamental strategy for constructing the pyrimidine-indazole linkage in 4-(1H-Indazol-6-yl)pyrimidin-2-amine derivatives. This approach exploits the differential reactivity of halogens on dichloropyrimidine scaffolds, where the C4 chlorine exhibits higher electrophilicity than C2 due to resonance stabilization of the Meisenheimer complex. In optimized protocols, 5-aminoindazole reacts regioselectively with 2,4-dichloropyrimidine or 5-fluoro-2,4-dichloropyrimidine under mild basic conditions (e.g., triethylamine in ethanol) to yield C4-substituted intermediates. The C2 chlorine subsequently undergoes displacement with diverse anilines under reflux conditions, forming the 2-aminopyrimidine core. Notably, electron-withdrawing groups (e.g., 5-fluoro) enhance reaction kinetics, reducing processing times from 12 hours to 3 hours while improving yields by ~25% [5] [7].
Table 1: SNAr Optimization for Pyrimidine-Indazole Hybrids
Pyrimidine Substrate | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
2,4-Dichloropyrimidine | Et₃N/EtOH | 80 | 12 | 68 |
5-Fluoro-2,4-dichloropyrimidine | Et₃N/EtOH | 80 | 3 | 92 |
2,4-Dichloro-5-methylpyrimidine | K₂CO₃/DMF | 100 | 8 | 75 |
Suzuki-Miyaura cross-coupling enables efficient construction of C–C bonds between indazole and pyrimidine rings, particularly for synthesizing sterically congested or electronically diverse analogs. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS 937049-58-6) serves as a key boron-containing building block, prepared via borylation of 6-bromoindazole precursors. Under Pd(PPh₃)₄ catalysis (2–5 mol%) and aqueous Na₂CO₃ base in toluene/ethanol mixtures, this pinacol boronate ester couples with 4-chloro-2-aminopyrimidines at 80–90°C. Critical to success is nitrogen protection (e.g., THP-protection) of the indazole to prevent catalyst poisoning, followed by acidic deprotection post-coupling. This method achieves yields of 75–92% with excellent functional group tolerance, including ester, nitro, and heterocyclic substituents [5] [8].
Microwave irradiation significantly accelerates the synthesis of indazole-pyrimidine hybrids through enhanced reaction kinetics and reduced side products. Key advancements include:
Systematic modification of the indazole’s C3 and pyrimidine’s C6 positions profoundly influences kinase inhibitory profiles:
Table 2: Kinase Inhibition by C3/C6-Modified Derivatives
Substituent Position | R Group | PLK4 IC₅₀ (nM) | MCF-7 IC₅₀ (µM) | VEGFR-2 Inhibition (%) |
---|---|---|---|---|
C3 (Indazole) | H | 977.6 | >10 | 85 |
C3 (Indazole) | 3-CF₃-C₆H₄ | 0.3 | 1.3 | 18 |
C6 (Pyrimidine) | H | 6.2 | 4.8 | 45 |
C6 (Pyrimidine) | F | 0.1 | 1.6 | 22 |
Strategic placement of polarity-modifying groups balances target engagement and cellular uptake:
The position of the amino group on pyrimidine dictates hydrogen-bonding patterns with kinase hinge regions:
Table 3: Pharmacological Comparison of Amino-Pyrimidine Regioisomers
Compound | Kinase Inhibition IC₅₀ (nM) | Cytotoxicity MCF-7 IC₅₀ (µM) | AUC₀₋ₜ (ng·h/mL) |
---|---|---|---|
2-Amino-4-(1H-indazol-6-yl)pyrimidine | PLK4 = 0.1 ± 0.02 | 1.3 ± 0.2 | 447 ± 47.6 |
4-Amino-2-(1H-indazol-6-yl)pyrimidine | Aurora A = 18 ± 3 | 12.5 ± 1.8 | 198 ± 32.1 |
CAS No.:
CAS No.:
CAS No.:
CAS No.:
CAS No.: 94087-41-9